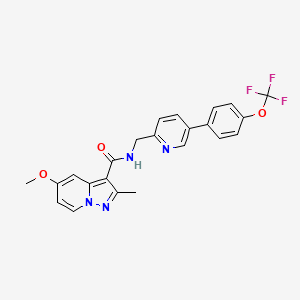
anti-TB agent 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-TB agent 1 is a compound used in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of anti-tubercular agents that target various aspects of the bacterial cell to inhibit its growth and proliferation. The development of new anti-tubercular agents is crucial due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-TB agent 1 typically involves multiple steps, including the formation of key intermediates through reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions are carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires the use of sophisticated equipment and strict quality control measures to ensure consistency and safety. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions: Anti-TB agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are tested for their anti-mycobacterial activity to identify the most potent compounds .
科学研究应用
Anti-TB agent 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various derivatives. These derivatives are studied for their structure-activity relationships to understand the molecular basis of their anti-tubercular activity .
Biology: In biology, this compound is used to study the mechanisms of Mycobacterium tuberculosis infection and resistance. Researchers use this compound to investigate how the bacteria evade the host immune system and develop resistance to existing drugs .
Medicine: In medicine, this compound is used in the development of new therapeutic strategies for tuberculosis. Clinical trials are conducted to evaluate the safety and efficacy of this compound in treating drug-resistant strains of Mycobacterium tuberculosis .
Industry: In the pharmaceutical industry, this compound is used in the formulation of anti-tubercular drugs. The compound’s stability and bioavailability are optimized to ensure its effectiveness in treating tuberculosis .
作用机制
The mechanism of action of anti-TB agent 1 involves inhibiting key enzymes and pathways in Mycobacterium tuberculosis. This compound targets the bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis, leading to the death of the bacteria .
Molecular Targets and Pathways: this compound primarily targets enzymes involved in the biosynthesis of mycolic acid, a major component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, making the bacteria more susceptible to the host immune system .
相似化合物的比较
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
- Delamanid
Uniqueness: Anti-TB agent 1 stands out due to its ability to target multiple pathways in Mycobacterium tuberculosis, making it effective against drug-resistant strains. Additionally, its synthetic versatility allows for the creation of various derivatives with enhanced anti-tubercular activity .
属性
分子式 |
C23H19F3N4O3 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC 名称 |
5-methoxy-2-methyl-N-[[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H19F3N4O3/c1-14-21(20-11-19(32-2)9-10-30(20)29-14)22(31)28-13-17-6-3-16(12-27-17)15-4-7-18(8-5-15)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,31) |
InChI 键 |
FJXCWOFMPQOVBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C=CC(=CC2=C1C(=O)NCC3=NC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


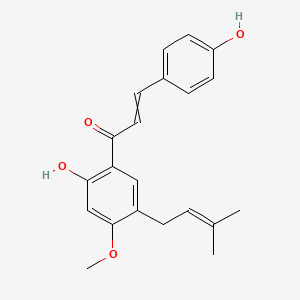
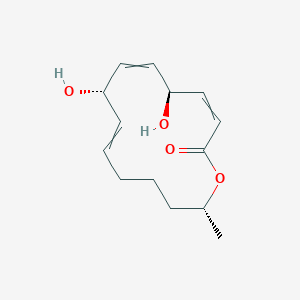
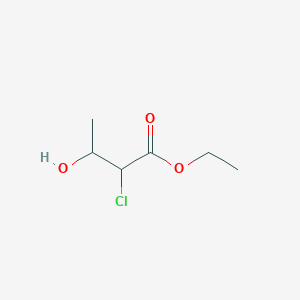
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
![N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B15145667.png)


![(8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15145685.png)
![1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15145686.png)

![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B15145706.png)
![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)
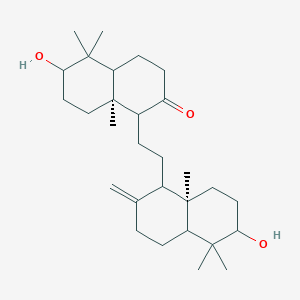
![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
